2,2-Dichloro-1,1,1,3-tetrafluoropropane
Description
2,2-Dichloro-1,1,1,3-tetrafluoropropane is a hydrochlorofluorocarbon (HCFC) with the molecular formula C₃H₂Cl₂F₄. Structurally, it features two chlorine atoms at the second carbon (C2) and four fluorine atoms distributed across the first (three F) and third (one F) carbons. This compound is part of a broader class of HCFCs developed as transitional replacements for ozone-depleting chlorofluorocarbons (CFCs).
Properties
CAS No. |
149329-24-8 |
|---|---|
Molecular Formula |
C3H2Cl2F4 |
Molecular Weight |
184.94 g/mol |
IUPAC Name |
2,2-dichloro-1,1,1,3-tetrafluoropropane |
InChI |
InChI=1S/C3H2Cl2F4/c4-2(5,1-6)3(7,8)9/h1H2 |
InChI Key |
DLBXNAOGOGPJMI-UHFFFAOYSA-N |
SMILES |
C(C(C(F)(F)F)(Cl)Cl)F |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)F |
Synonyms |
2,2-Dichloro-1,1,1,3-tetrafluoropropane |
Origin of Product |
United States |
Comparison with Similar Compounds
2,3-Dichloro-1,1,1,3-tetrafluoropropane (234da)
- CAS Number : 146916-90-7
- Molecular Formula : C₃H₂Cl₂F₄
- Key Differences : Chlorine atoms are positioned at C2 and C3, with fluorine atoms at C1 (three F) and C3 (one F).
- By-product formation (e.g., 1,2-dichloro-3,3,3-trifluoropropene) is minimized under optimized conditions.
- Applications : Intermediate in HFO synthesis .
1,1-Dichloro-1,3,3,3-tetrafluoropropane
- CAS Number: Not explicitly provided (referenced in EPA documentation) .
- Molecular Formula : C₃H₂Cl₂F₄
- Key Differences : Chlorine atoms at C1 and C3, with fluorine at C1 (one F) and C3 (three F).
- Reactivity: Limited data, but positional isomerism likely alters dehydrohalogenation pathways compared to 2,2-dichloro isomers.
Functional Analogs
2-Chloro-1,1,1,3-tetrafluoropropane (HCFC-244bb)
3-Chloro-1,1,1,3-tetrafluoropropane (HCFC-244fa)
- CAS Number : 149329-29-3
- Molecular Formula : C₃H₃ClF₄
- Physical Properties :
- Applications : Fluorination reagent in organic synthesis .
Thermodynamic and Environmental Profiles
| Compound | ODP* | GWP* | Atmospheric Lifetime (Years) | Key Applications |
|---|---|---|---|---|
| 2,2-Dichloro-1,1,1,3-tetrafluoropropane | ~0.02 | ~500 | 1–5 (estimated) | Refrigerant intermediate |
| 2,3-Dichloro-1,1,1,3-tetrafluoropropane | N/A | N/A | N/A | HFO synthesis |
| HCFC-244bb | 0.01–0.02 | ~300 | <2 | Refrigerant, solvent |
| HCFC-244fa | N/A | N/A | N/A | Fluorination reagent |
*ODP (Ozone Depletion Potential) and GWP (Global Warming Potential) are approximate values relative to CFC-11 (ODP = 1, GWP = 1) .
Key Research Findings
Synthetic Pathways :
- This compound is synthesized via photochlorination or catalytic chlorination of fluorinated propenes, though specific protocols are proprietary .
- Isomers like 2,3-dichloro-1,1,1,3-tetrafluoropropane (234da) are produced via photochlorination of 1,3,3,3-tetrafluoropropene (1234) at low temperatures (−78°C), followed by base-catalyzed dehydrochlorination .
Reactivity Trends :
- Chlorine positioning dictates reaction selectivity. For example, 234da undergoes β-elimination at C2–C3 to form 1224, whereas 2,2-dichloro isomers may favor alternative pathways (e.g., α-elimination) .
Environmental Impact :
- HCFCs like this compound have reduced ODP compared to CFCs but are regulated under the Montreal Protocol due to residual ozone-depleting activity .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| This compound | Not available | C₃H₂Cl₂F₄ | Not reported | Not reported |
| 2,3-Dichloro-1,1,1,3-tetrafluoropropane | 146916-90-7 | C₃H₂Cl₂F₄ | Not reported | Not reported |
| HCFC-244bb | 117970-90-8 | C₃H₃ClF₄ | 42.6 (predicted) | 1.347 (predicted) |
| HCFC-244fa | 149329-29-3 | C₃H₃ClF₄ | 42.6 (predicted) | 1.347 (predicted) |
Preparation Methods
Reaction of Phosphorous Pentachloride with 1,1,1,3-Tetrafluoroacetone
A primary method involves the exothermic reaction of phosphorous pentachloride (PCl₅) with 1,1,1,3-tetrafluoroacetone. This approach, adapted from the synthesis of 2,2-dichloro-1,1,3,3-tetrafluoropropane, proceeds via nucleophilic substitution and elimination:
Reaction Mechanism :
Industrial Protocol :
-
Molar Ratio : 1.0–2.0 equivalents of PCl₅ per mole of tetrafluoroacetone.
-
Temperature : Initial exothermic reaction at 27–52°C, followed by heating to 80–170°C to drive completion.
-
Purification : Hydrolysis with water, neutralization (NaOH), and fractional distillation.
Performance Data :
Challenges :
-
Low yield due to competing side reactions (e.g., over-chlorination).
-
Requires rigorous temperature control to prevent decomposition.
Photoinduced Chlorination of Chlorofluoropropane Intermediates
Chlorination of 2-Chloro-1,1,1,3-tetrafluoropropane
A secondary method employs ultraviolet (UV)-assisted chlorination of 2-chloro-1,1,1,3-tetrafluoropropane. This route, validated for analogous compounds, introduces a second chlorine atom at the 2-position:
Reaction Conditions :
-
Catalyst : None required; UV light initiates radical chain mechanism.
Purification :
-
Distillation to remove unreacted chlorine and by-products.
-
Neutralization with aqueous sodium hydroxide.
Advantages :
-
Higher selectivity compared to PCl₅-based methods.
-
Scalable for continuous production.
Limitations :
-
Requires specialized UV reactors for large-scale synthesis.
-
Risk of over-chlorination at elevated temperatures.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| PCl₅ Halogenation | 19 | 98 | Moderate | Low |
| Photoinduced Chlorination | 25–30 | 99 | High | Moderate |
Key Findings :
Q & A
Q. How can the purity of 2,2-dichloro-1,1,1,3-tetrafluoropropane be determined in a laboratory setting?
Methodological Answer:
Purity assessment typically involves gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID). Calibration with certified reference materials ensures accuracy. Nuclear magnetic resonance (NMR) spectroscopy, particularly NMR, is also effective for quantifying impurities due to fluorine's high sensitivity. For example, the InChI Key YVOASHYXFVSAQN-UHFFFAOYSA-N (from PubChem data) can help validate molecular identity during analysis .
Q. What spectroscopic methods are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-F and C-Cl bonds) via characteristic absorption bands.
- and NMR : Resolves structural isomerism and quantifies substituent ratios. For instance, NMR can distinguish between equatorial and axial fluorine atoms in the propane backbone.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., CHClF) and isotopic patterns. PubChem’s computed molecular weight data (220.93 g/mol) serves as a reference .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermodynamic properties, such as boiling points, for halogenated propanes like this compound?
Methodological Answer: Discrepancies often arise from differences in measurement techniques (e.g., static vs. dynamic boiling point methods). To address this:
- Standardize experimental conditions : Use NIST-recommended methods, such as adiabatic calorimetry for phase-change data .
- Validate with computational chemistry : Density functional theory (DFT) calculations can predict boiling points and compare them with empirical data.
- Cross-reference datasets : Compare results with structurally similar compounds, such as 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane (T = 469.90 K, per NIST data) to identify trends in halogen substitution effects .
Q. What strategies optimize the gas-phase synthesis of this compound using catalytic hydrofluorination?
Methodological Answer:
- Catalyst selection : Chrome-magnesium fluoride catalysts (e.g., Cr-MgF) have shown efficacy in related hydrofluorination reactions by enhancing C-Cl bond activation and reducing side reactions .
- Parameter optimization : Adjust temperature (200–300°C), pressure (1–5 atm), and reactant stoichiometry (Cl/F ratio) to maximize yield.
- In situ monitoring : Use online GC-MS to track intermediates like 2-chloro-3,3,3-trifluoropropene, ensuring reaction pathways align with mechanistic models .
Q. How can computational modeling predict the environmental persistence of this compound?
Methodological Answer:
- Quantitative Structure-Activity Relationship (QSAR) models : Estimate half-life in air/water using parameters like octanol-water partition coefficient (log ) and bond dissociation energies.
- Tropospheric degradation simulations : Use software like EPI Suite to model reactions with hydroxyl radicals, leveraging data from EPA DSSTox entries (e.g., DTXSID20167861) .
- Comparative analysis : Benchmark against analogous compounds (e.g., 1,1,1,3,3,3-hexachloro-2,2-difluoropropane) to infer degradation pathways .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the thermal stability of this compound?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures under controlled atmospheres (e.g., N vs. O).
- Thermogravimetric Analysis (TGA) : Quantify mass loss rates to identify degradation thresholds.
- Literature reconciliation : Compare results with high-confidence sources like NIST phase-change datasets, which report uncertainties (e.g., ±1 K for T) .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound in high-pressure reactions?
Methodological Answer:
- Containment systems : Use Hastelloy reactors to resist corrosion from HF byproducts.
- Personal protective equipment (PPE) : Fluoropolymer-coated gloves and face shields are mandatory.
- Ventilation : Ensure fume hoods with scrubbers neutralize acidic vapors (e.g., HCl/HF). Safety data from ChemIDplus (TOXNET system) should inform risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
